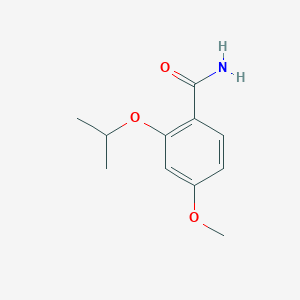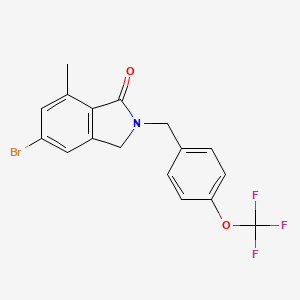
1-Methyl-5-(pyridin-3-yl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(pyridin-3-yl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-5-(pyridin-3-yl)indolin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis . The exact pathways can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Benzyl-1H-indole-2,3-dione: Another indole derivative with different substituents.
Uniqueness: 1-Methyl-5-(pyridin-3-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridinyl group and a methyl group on the indole ring differentiates it from other indole derivatives .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and diverse biological activities. Its synthesis, chemical reactions, and applications in research and industry highlight its potential as a valuable chemical entity.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-methyl-5-pyridin-3-yl-3H-indol-2-one |
InChI |
InChI=1S/C14H12N2O/c1-16-13-5-4-10(7-12(13)8-14(16)17)11-3-2-6-15-9-11/h2-7,9H,8H2,1H3 |
Clave InChI |
BTCGATPZNVMLHO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)


![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)










